molecular formula C11H8ClNO2S B2366878 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 439094-98-1

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

Cat. No.: B2366878
CAS No.: 439094-98-1
M. Wt: 253.7
InChI Key: ZPJNAWYNZXASEW-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C11H9ClNO2S. It is characterized by the presence of a benzaldehyde group attached to a thiazole ring, which is further substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 3-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzoic acid
  • 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl alcohol
  • 2-Chloro-1,3-thiazole-5-methanol

Uniqueness

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJNAWYNZXASEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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